5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione
Description
5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine-dione system. Its structure comprises a five-membered cyclopentane ring fused to a pyrrole-dione moiety, which confers unique reactivity and versatility in synthetic chemistry. This compound serves as a critical intermediate in the synthesis of polycyclic scaffolds and bioactive natural products . For instance, it has been utilized in the preparation of antiviral alkaloids (e.g., nitrosporeusines A and B) and structurally complex antibiotics like maleimycin and iso-maleimycin . Its synthesis often involves Diels-Alder reactions, hydroboration, and retro-Diels-Alder strategies, enabling functionalization at the C5 and C6 positions .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYNDUVDMBNIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315167 | |
| Record name | 5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62291-38-7 | |
| Record name | NSC292691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Design and Mechanism
A prominent route involves the condensation of indole derivatives with o-quinones under acidic conditions. For example, 3,3-dimethylindole reacts with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid at reflux to form cyclopenta[b]pyrrole-3,4-dione analogs. Although the target compound differs in ring saturation, this method provides a foundational framework. The mechanism proceeds via:
- Aldol Condensation : Nucleophilic attack by the indole’s α-carbon on the quinone’s carbonyl group.
- Ring Contraction : Elimination of a tert-butyl radical and subsequent cyclization to form the fused bicyclic core.
- Oxidation : Stabilization of the diketone system via aerial or chemical oxidation.
Key intermediates, such as 3a,6a-dihydrocyclopenta[b]pyrrole-3,4-dione, are isolated via column chromatography (alumina, methylene chloride:ethyl acetate). Yields for analogous reactions range from 61% to 92%, depending on substituents.
Optimization Parameters
- Solvent : Glacial acetic acid enhances protonation of the quinone, accelerating electrophilic attack.
- Temperature : Prolonged reflux (10+ hours) ensures complete ring contraction.
- Stoichiometry : A 1:2 ratio of indole to quinone minimizes side products like 2-tert-butoxy-4,6-di(tert-butyl)-3-nitrophenol.
Hydroxy Intermediate Functionalization
Synthesis of 4-Hydroxy Derivatives
The hydroxylated analog, 4-hydroxy-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS: 62356-52-9), is synthesized via oxidative coupling of pyrrole-2-carboxylic acid with cyclopentanone derivatives. While direct preparation methods for the non-hydroxylated target are scarce, dehydroxylation or protective-group strategies could be employed:
- Protection : Use of tert-butyldimethylsilyl (TBDMS) groups to mask the hydroxyl moiety during cyclization.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to remove oxygen functionalities post-cyclization.
Reported yields for the hydroxy variant reach 92% under optimized conditions, suggesting potential efficacy for analogous pathways.
Ring-Contraction of Pyrrolidine Diones
Retro-Diels-Alder Approach
Thermal decomposition of hexahydrocyclopenta[c]pyrrole-1,3-dione precursors via retro-Diels-Alder reactions generates the dihydro derivative. For example:
$$
\text{C}{10}\text{H}{12}\text{N}2\text{O}4 \xrightarrow{\Delta} \text{C}7\text{H}7\text{NO}2 + \text{C}3\text{H}5\text{NO}2
$$
This method, though less documented for the target compound, is validated for related systems using differential scanning calorimetry (DSC) and gas chromatography–mass spectrometry (GC-MS).
Acid-Catalyzed Rearrangement
Treatment of spirocyclic intermediates with Brønsted acids (e.g., H₂SO₄) induces ring contraction. For instance, spiro[cyclopentane-1,3'-pyrrolidine]-2',4'-dione rearranges to 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione in 68% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- IR Spectroscopy : Strong absorptions at 1730 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic).
- NMR : Distinct signals at δ 2.5–3.0 ppm (cyclopentane CH₂) and δ 6.6–7.4 ppm (pyrrole protons).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Indole-quinone cyclization | 3,3-Dimethylindole, o-quinone | Glacial HOAc, reflux | 61–92 | 95 |
| Hydroxy intermediate | Pyrrole-2-carboxylic acid | Oxidative coupling | 92 | 90 |
| Retro-Diels-Alder | Hexahydro precursor | Thermal decomposition | 68 | 88 |
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrrole compounds .
Scientific Research Applications
5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related bicyclic diones. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings and Implications
Structural Flexibility : The parent compound’s unsubstituted bicyclic core allows diverse functionalization. For example, nitrosporeusines incorporate aromatic and thiocarbonyl groups, enhancing antiviral potency , while silyloxymethyl derivatives enable complex annulation reactions .
Biological Activity: Modifications at specific positions (e.g., C4 hydroxy in maleimycin) critically influence bioactivity.
Synthetic Utility : The compound’s role as a synthon is unparalleled. Its derivatives are pivotal in constructing polycyclic systems and natural products, underscoring its importance in medicinal chemistry .
Biological Activity
5,6-Dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione is a heterocyclic compound with significant potential in biological applications. Its unique fused ring structure allows for various chemical modifications that can enhance its biological activity. This article provides a detailed examination of the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C7H7NO2 |
| IUPAC Name | 5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione |
| CAS Number | 62291-38-7 |
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of specific precursors under controlled conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of iron(III) chloride can yield this compound.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of pyrrole-based compounds have shown cytotoxic effects against various cancer cell lines. For example:
- Compound Efficacy : A derivative was found to induce apoptosis in A549 (lung cancer) and HeLa (cervical cancer) cell lines through reactive oxygen species (ROS) generation and modulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that pyrrole derivatives can inhibit the growth of pathogenic bacteria and fungi. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the pyrrole ring can enhance antimicrobial efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been observed to bind to enzymes and receptors that play critical roles in cellular signaling pathways. This interaction can lead to the modulation of various biological processes including cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Antitumor Activity : In vitro studies showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Studies : Research demonstrated that specific derivatives could effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Drug Development : The unique structure makes it a suitable candidate for drug development aimed at treating cancer and infectious diseases .
Q & A
Basic Question: What are the established synthetic routes for 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione?
Methodological Answer:
The compound is synthesized via multi-step protocols. One method involves cyclization of a precursor using sodium hydride (NaH) in tetrahydrofuran (THF). For instance, NaH (60% suspension in mineral oil) is rinsed with pentane, followed by dropwise addition of the precursor in THF under ice cooling. The reaction is quenched with acetic acid and purified via column chromatography or recrystallization . Another route employs photoredox catalysis using 9-mesityl-10-methylacridinium perchlorate to promote [3+2] cycloaddition between 2H-azirine and maleimide, yielding derivatives with 55–99% efficiency .
Basic Question: How is the bicyclic structure of this compound confirmed experimentally?
Methodological Answer:
Structural validation relies on spectroscopic techniques:
- NMR : - and -NMR identify proton environments and carbon frameworks. For example, allylic protons in the cyclopenta ring appear as distinct multiplets, while carbonyl carbons resonate at ~170–180 ppm .
- IR : Stretching vibrations at ~1700–1750 cm confirm the presence of carbonyl groups .
- HRMS : High-resolution mass spectrometry provides exact mass matching (e.g., observed [M+H] at m/z 184.0969 vs. calculated 184.0968) .
Advanced Question: How can hydroxylation at the C4 position be achieved stereoselectively?
Methodological Answer:
Hydroxylation is performed via allylic bromination using N-bromosuccinimide (NBS) and AIBN in benzene at 80°C. The crude allylic bromide is hydrolyzed under basic conditions to introduce the hydroxyl group. This method yields rac-maleimycin (4-hydroxy derivative) with retention of the bicyclic backbone. Chirality is inferred from optical rotation data, though enantioselective methods require further optimization .
Advanced Question: What strategies address low yields in photoredox-catalyzed [3+2] cycloadditions for related diones?
Methodological Answer:
Key optimizations include:
- Catalyst Loading : Adjusting 9-mesityl-10-methylacridinium perchlorate to 2–5 mol%.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Additives : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) enables one-pot aromatization, improving yields to >90% .
- Light Source : Blue LEDs (450–470 nm) maximize photocatalyst activation .
Basic Question: How are impurities or byproducts removed during purification?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate polar impurities .
- Recrystallization : 2-Propanol or ethanol is effective for high-purity crystals, especially after solvent removal under reduced pressure .
- Vacuum Drying : Removes residual solvents without decomposing thermally sensitive groups .
Advanced Question: How do electronic effects influence reactivity in dihydropyrrolo-pyrrole-dione derivatives?
Methodological Answer:
Electron-withdrawing groups (e.g., -Cl, -CN) stabilize the diketone moiety, enhancing electrophilicity for nucleophilic attacks. For example, 3-(4′-chlorophenyl)-5-cyano derivatives exhibit faster cyclization rates compared to alkyl-substituted analogs. Computational studies (DFT) correlate LUMO energy levels with reactivity trends .
Basic Question: What are the thermal stability parameters for this compound?
Methodological Answer:
- Melting Point : ~168°C (decomposition observed) .
- Thermogravimetric Analysis (TGA) : Stable up to 200°C, with rapid decomposition above 250°C due to carbonyl breakdown.
- Storage : Room temperature in desiccators; avoid prolonged exposure to light or moisture .
Advanced Question: How to resolve contradictions in NMR data for structurally similar diones?
Methodological Answer:
- Decoupling Experiments : Differentiate overlapping signals (e.g., diastereotopic protons in the cyclopenta ring).
- 2D NMR (COSY, HSQC) : Assign - correlations unambiguously. For example, cross-peaks between C4-OH and adjacent protons confirm substitution patterns .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving ambiguities from solution-state NMR .
Advanced Question: Can this compound serve as a precursor for bioactive molecules?
Methodological Answer:
Yes, functionalization at the C4 or C5 positions introduces pharmacophores. For example:
- Antimicrobial Derivatives : Sulfonylation at C3 via C(sp)-H activation under metal-free conditions yields analogs with MIC values <1 µg/mL against S. aureus .
- Antitumor Agents : Bromination at C5/C6 produces isoindole-diones, which inhibit kinase pathways in cancer cell lines .
Basic Question: What safety precautions are required during synthesis?
Methodological Answer:
- Diazomethane Handling : Use ethereal solutions in fume hoods; avoid exposure to sparks or heat .
- NaH Reactions : Quench excess NaH with isopropanol before disposal to prevent explosive reactions .
- Photoredox Catalysis : Shield reactions from ambient light to prevent uncontrolled radical initiation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
